Benzyl 4-bromo-3-methoxythiophene-2-carboxylate
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Overview
Description
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3S and a molecular weight of 327.19 g/mol . This compound is characterized by the presence of a thiophene ring substituted with bromine, methoxy, and carboxylate groups. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate typically involves the esterification of 4-bromo-3-methoxythiophene-2-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the carboxylate group to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 4-bromo-3-methoxythiophene-2-carboxylate is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the carboxylate group could facilitate interactions with other molecules .
Comparison with Similar Compounds
Benzyl 4-bromo-3-methoxythiophene-2-carboxylate: shares similarities with other thiophene derivatives such as 4-bromo-3-methoxythiophene-2-carboxylic acid and its esters.
Comparison:
4-bromo-3-methoxythiophene-2-carboxylic acid: Lacks the benzyl ester group, which may affect its solubility and reactivity.
Other Thiophene Derivatives: May have different substituents that alter their chemical and biological properties.
Properties
Molecular Formula |
C13H11BrO3S |
---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
benzyl 4-bromo-3-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-10(14)8-18-12(11)13(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
CHSMRDBPSQYXNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1Br)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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